molecular formula C30H27FN2O4 B4330139 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

Cat. No.: B4330139
M. Wt: 498.5 g/mol
InChI Key: GIUIYPDPNDIMPH-UHFFFAOYSA-N
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Description

4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that features a pyrrole ring, a fluorophenyl group, and a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multiple steps, including the formation of the pyrrole ring and the attachment of the fluorophenyl and chromene groups. One common method involves the ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or halides.

Scientific Research Applications

4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets in cells. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is unique due to its combination of a fluorophenyl group, a methoxy group, and a chromene structure, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-7,7-dimethyl-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN2O4/c1-30(2)15-23(34)28-26(16-30)37-29(33-12-6-7-13-33)21(17-32)27(28)19-10-11-24(25(14-19)35-3)36-18-20-8-4-5-9-22(20)31/h4-14,27H,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUIYPDPNDIMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N3C=CC=C3)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5F)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 5
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

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